4-((1-(5-formyl-2-methoxybenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide

Beschreibung

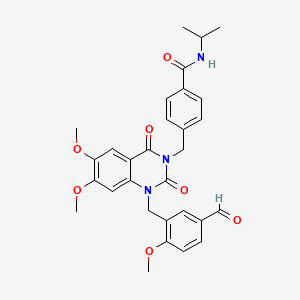

The compound 4-((1-(5-formyl-2-methoxybenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is a quinazoline derivative characterized by a multi-substituted aromatic core. Key structural features include:

- Quinazoline backbone: A fused bicyclic system with two methoxy groups at positions 6 and 7 and two ketone groups at positions 2 and 2.

- Benzyl substituent: A 5-formyl-2-methoxybenzyl group attached to the quinazoline nitrogen.

- Benzamide moiety: An N-isopropyl-substituted benzamide linked via a methylene bridge to the quinazoline.

The formyl group may serve as a reactive site for covalent binding or further derivatization, while the methoxy groups enhance lipophilicity and metabolic stability .

Eigenschaften

Molekularformel |

C30H31N3O7 |

|---|---|

Molekulargewicht |

545.6 g/mol |

IUPAC-Name |

4-[[1-[(5-formyl-2-methoxyphenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C30H31N3O7/c1-18(2)31-28(35)21-9-6-19(7-10-21)15-33-29(36)23-13-26(39-4)27(40-5)14-24(23)32(30(33)37)16-22-12-20(17-34)8-11-25(22)38-3/h6-14,17-18H,15-16H2,1-5H3,(H,31,35) |

InChI-Schlüssel |

MBLRAJVXVCNJBN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=C(C=CC(=C4)C=O)OC)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(5-formyl-2-methoxybenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the Quinazolinone Core: This can be achieved by reacting anthranilic acid derivatives with appropriate aldehydes under acidic or basic conditions.

Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

Formylation and Methoxylation: The formyl and methoxy groups can be introduced through formylation and methylation reactions using reagents like formic acid and methyl iodide.

Coupling with Benzamide: The final step involves coupling the quinazolinone intermediate with N-isopropylbenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Formylgruppe, eingehen, um Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Formylgruppe zu einem Alkohol oder den Chinazolinon-Kern zu einem Dihydrochinazolin umwandeln.

Substitution: Die Methoxygruppen können durch andere funktionelle Gruppen durch nucleophile aromatische Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).

Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte

Oxidation: Carbonsäuren.

Reduktion: Alkohole oder Dihydrochinazoline.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung beinhaltet wahrscheinlich die Interaktion mit bestimmten molekularen Zielen, wie z. B. Enzymen oder Rezeptoren. Der Chinazolinon-Kern kann bestimmte Enzyme durch Bindung an ihre aktiven Zentren hemmen, während der Benzamid-Anteil die Bindungsaffinität und Spezifität verbessern kann. Die genauen beteiligten Pfade hängen vom jeweiligen biologischen Kontext und Ziel ab.

Wirkmechanismus

The mechanism of action of this compound likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes by binding to their active sites, while the benzamide moiety can enhance binding affinity and specificity. The exact pathways involved would depend on the specific biological context and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Heterocyclic Modifications

Quinazoline vs. Thiadiazole/Isoxazole Derivatives

- Compound 6 () : N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide replaces the quinazoline core with a thiadiazole-isoxazole system. This electron-deficient heterocycle may reduce π-π stacking interactions compared to the quinazoline, impacting target binding. The compound exhibits moderate yield (70%) and distinct IR absorption at 1606 cm⁻¹ (C=O) .

- Compound 8a (): Incorporates a pyridine ring fused to thiadiazole.

Table 1: Heterocyclic Core Comparisons

| Compound | Core Structure | Key Functional Groups | IR C=O Stretch (cm⁻¹) | Yield (%) |

|---|---|---|---|---|

| Target Quinazoline | Quinazoline | 2,4-Diketone, 6,7-dimethoxy | ~1680–1700 (estimated) | N/A |

| Compound 6 (Thiadiazole) | Thiadiazole-Isoxazole | Benzamide, Isoxazole | 1606 | 70 |

| Compound 8a (Pyridine-Thiadiazole) | Pyridine-Thiadiazole | Acetyl, Benzamide | 1679, 1605 | 80 |

Substituent Effects on Bioactivity and Physicochemical Properties

Benzyl Group Modifications

- Compound: 4-((6,7-Dimethoxy-1-(2-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenylbenzamide substitutes the 5-formyl-2-methoxybenzyl group with a 2-methylbenzyl group.

- Compound: N-(5(6)-Cyanobenzimidazol-2-yl)-2,4-dimethoxybenzamide replaces the quinazoline with a benzimidazole core. The cyan group introduces strong electron-withdrawing effects, altering electronic distribution and possibly enhancing metabolic stability compared to the formyl group .

Benzamide Substituents

- N-Isopropyl vs. However, N-phenyl may enhance aromatic stacking in hydrophobic binding pockets .

- Compounds : (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide derivatives feature a thiazolidinedione ring, introducing additional hydrogen-bonding sites. This contrasts with the target’s quinazoline ketones, which may favor different enzymatic interactions (e.g., proteases vs. kinases) .

Table 2: Substituent Impact on Properties

Biologische Aktivität

The compound 4-((1-(5-formyl-2-methoxybenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide (CAS Number: 1223825-66-8) is a synthetic derivative of quinazoline that has attracted attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C30H31N3O7

- Molecular Weight : 545.592 g/mol

- IUPAC Name : 4-[[1-[(5-formyl-2-methoxyphenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-isopropylbenzamide

The biological activity of this compound can be attributed to several mechanisms:

- NMDA Receptor Modulation : Similar quinazoline derivatives have been reported to act as positive allosteric modulators of NMDA receptors, particularly influencing the NR2C and NR2D subunits. This modulation enhances synaptic plasticity and neuronal excitability, which are critical for cognitive functions and neuroprotection.

- Anticancer Properties : Quinazoline derivatives are known for their anticancer activities. Studies indicate that compounds with similar structures can induce cytotoxicity in various cancer cell lines, including K562 (leukemia) and HeLa (cervical carcinoma). The mechanisms often involve inhibition of cell proliferation and induction of apoptosis.

- Antimicrobial Activity : Research suggests that quinazoline derivatives exhibit antimicrobial properties against several bacterial strains. The presence of the dioxo group in the structure is believed to enhance this activity by interfering with microbial metabolic pathways.

Data Summary on Biological Activity

The following table summarizes key findings related to the biological activity of quinazoline derivatives similar to the target compound:

| Activity Type | Description | Reference |

|---|---|---|

| NMDA Receptor Modulation | Enhances synaptic plasticity and neuronal excitability through NR2C and NR2D subunit interaction | |

| Anticancer Activity | Induces cytotoxicity in K562 and HeLa cell lines; inhibits proliferation and induces apoptosis | |

| Antimicrobial Activity | Effective against various bacterial strains; dioxo group enhances activity |

Case Study 1: Anticancer Efficacy

A study investigated the effects of a quinazoline derivative structurally similar to the target compound on human leukemia cells (K562). The results demonstrated significant cytotoxic effects, with IC50 values indicating potent anti-proliferative activity. The mechanism was linked to apoptosis induction via mitochondrial pathways.

Case Study 2: Neuroprotective Effects

Another research focused on the neuroprotective effects of quinazoline derivatives in models of neurodegeneration. The compound was shown to enhance cognitive functions in animal models by modulating NMDA receptor activity, suggesting potential applications in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.